molecular formula C18H17N3O4 B5305005 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide

Numéro de catalogue B5305005
Poids moléculaire: 339.3 g/mol
Clé InChI: VOKKJPXYEKNKSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide, also known as MI-2, is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. The MDM2 protein is an oncogene that is overexpressed in many types of cancer and is known to inhibit the tumor suppressor protein p53. MI-2 has been shown to disrupt the MDM2-p53 interaction, leading to the activation of p53 and the induction of apoptosis in cancer cells.

Mécanisme D'action

3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide works by disrupting the MDM2-p53 interaction, which is a critical pathway in the development and progression of cancer. The MDM2 protein binds to the p53 protein and inhibits its function as a tumor suppressor. 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide binds to the MDM2 protein and prevents it from interacting with p53, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been shown to have a specific and potent inhibitory effect on the MDM2 protein, with minimal off-target effects on other proteins. In addition to its anti-cancer effects, 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its specificity for the MDM2 protein, which reduces the risk of off-target effects and toxicity. However, one limitation of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide. One area of focus could be the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research could be the investigation of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies could explore the potential applications of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide in other diseases beyond cancer, such as inflammatory disorders or viral infections.

Méthodes De Synthèse

The synthesis of 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide involves a multistep process that begins with the preparation of 4-aminobenzamide. This compound is then reacted with 2-oxo-1-imidazolidinecarboxylic acid to form the imidazolidinecarboxamide intermediate. The intermediate is then coupled with 4-nitrophenyl chloroformate to form the final product.

Applications De Recherche Scientifique

3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth. In a study published in the journal Cancer Research, 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide was shown to induce apoptosis in acute myeloid leukemia cells that were resistant to chemotherapy. Another study published in the journal Oncogene demonstrated that 3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide was effective in inhibiting the growth of triple-negative breast cancer cells.

Propriétés

IUPAC Name

3-methoxy-N-[4-(2-oxoimidazolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-15-4-2-3-13(11-15)16(22)20-14-7-5-12(6-8-14)17(23)21-10-9-19-18(21)24/h2-8,11H,9-10H2,1H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKKJPXYEKNKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-{4-[(2-oxoimidazolidin-1-yl)carbonyl]phenyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.